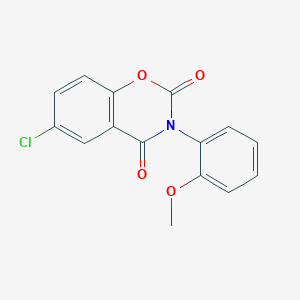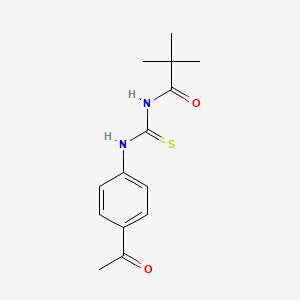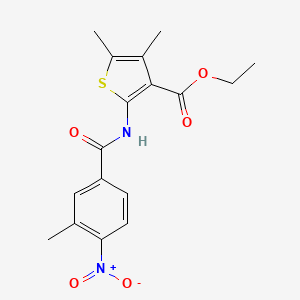![molecular formula C27H23BrN2O4 B3604982 5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide](/img/structure/B3604982.png)
5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
Overview
Description
5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a bromine atom, and multiple phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or cancer cell proliferation. The presence of the bromine atom and the phenyl groups may enhance its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the furan ring and additional phenyl groups.
3,5-dibromo-2-hydroxy-N-phenylbenzamide: Contains two bromine atoms and a similar core structure.
Uniqueness
5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is unique due to its combination of a furan ring, a bromine atom, and multiple phenyl groups, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O4/c1-18-8-6-10-20(16-18)27(33,21-11-7-9-19(2)17-21)26(32)29-30(22-12-4-3-5-13-22)25(31)23-14-15-24(28)34-23/h3-17,33H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDMXHYCRXQOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604899.png)

![5-(HYDROXYMETHYL)-1'-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE](/img/structure/B3604925.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3604933.png)



![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B3604954.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3604964.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B3604972.png)
![ETHYL 4-AMINO-2-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B3604975.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604987.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3604998.png)
